2-Methoxybenzyl Alcohol: A Comprehensive Technical Guide
2-Methoxybenzyl Alcohol: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Methoxybenzyl alcohol (CAS No. 612-16-8), a versatile aromatic alcohol widely utilized in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and its significant applications, particularly as a protecting group in the synthesis of complex molecules. This guide also includes illustrative experimental workflows and discusses the relevance of the methoxybenzyl moiety in the broader context of drug discovery.
Chemical and Physical Properties
2-Methoxybenzyl alcohol, also known as o-anisyl alcohol, is a colorless to light yellow liquid. Its utility as a chemical intermediate is underpinned by its distinct physical and chemical characteristics.[1][2]
Table 1: Physicochemical Properties of 2-Methoxybenzyl Alcohol
| Property | Value | Source |
| CAS Number | 612-16-8 | [1][3][4][5] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4][5] |
| Molecular Weight | 138.16 g/mol | [3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 248-250 °C at 760 mmHg | [1] |
| Density | 1.039 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.547 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether.[1][2] |
Safety and Handling
2-Methoxybenzyl alcohol is classified as hazardous and requires careful handling.[6]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [3] | |
| H319 | Causes serious eye irritation. | [3] | |
| H335 | May cause respiratory irritation. | [7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[6]
Applications in Organic Synthesis
The primary application of 2-methoxybenzyl alcohol is as a precursor and intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][2] Its reactivity stems from the primary alcohol group and the methoxy-substituted aromatic ring.[2]
The 2-Methoxybenzyl (OMB) Protecting Group
A significant role of 2-methoxybenzyl alcohol is in the formation of the 2-methoxybenzyl (OMB) ether, a protecting group for alcohols. The OMB group is similar in application to the more commonly cited p-methoxybenzyl (PMB) group. These protecting groups are valued for their stability under a range of conditions and their selective removal.
The introduction of the OMB group typically follows a Williamson ether synthesis pathway. The deprotection, or cleavage, of the resulting ether can be achieved under specific oxidative or acidic conditions that leave other protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, intact.
Experimental Protocols and Workflows
Protection of an Alcohol with the 2-Methoxybenzyl Group
The protection of a generic alcohol (R-OH) as its 2-methoxybenzyl ether can be achieved under basic conditions.
Caption: General workflow for the protection of an alcohol.
Methodology:
-
The alcohol is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF).
-
A strong base, for instance, sodium hydride (NaH), is added to deprotonate the alcohol, forming the corresponding alkoxide.
-
2-Methoxybenzyl chloride (or bromide) is then added to the reaction mixture.
-
The reaction proceeds via an SN2 mechanism to yield the 2-methoxybenzyl ether.
Deprotection of a 2-Methoxybenzyl Ether
The cleavage of the OMB ether can be accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is particularly useful due to its selectivity for electron-rich benzyl ethers.
Caption: Oxidative deprotection of a 2-methoxybenzyl ether using DDQ.
Methodology:
-
The 2-methoxybenzyl-protected alcohol is dissolved in a suitable solvent system, often a mixture of a chlorinated solvent and water (e.g., CH₂Cl₂/H₂O).
-
DDQ is added to the solution. The reaction proceeds through the formation of a charge-transfer complex.[5]
-
Subsequent hydrolysis releases the free alcohol and 2-methoxybenzaldehyde as a byproduct.[5]
Alternative deprotection strategies for methoxybenzyl ethers include the use of strong acids like trifluoroacetic acid (TFA) or electrochemical methods.[4][8][9]
Relevance in Drug Discovery
While 2-methoxybenzyl alcohol itself is not typically an active pharmaceutical ingredient, the methoxybenzyl moiety is a common structural feature in drug molecules. The presence of a methoxy (B1213986) group can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and binding interactions with biological targets. Therefore, synthetic methodologies involving 2-methoxybenzyl alcohol are highly relevant to the construction of new chemical entities in drug discovery programs.[10]
Conclusion
2-Methoxybenzyl alcohol is a valuable reagent in modern organic chemistry. Its well-defined properties and the reactivity of its corresponding benzyl ether make it a useful tool for the protection of hydroxyl groups in multi-step syntheses. A thorough understanding of its characteristics, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.
References
- 1. 2-Methoxybenzyl alcohol | 612-16-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
